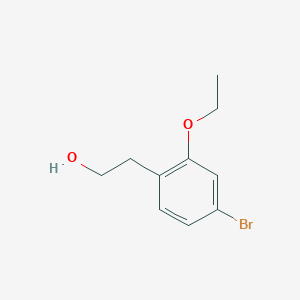
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol
Overview
Description
“2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.11 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” consists of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for this compound is 1S/C10H13BrO2/c1-2-13-10-7-9 (11)4-3-8 (10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 .
Physical And Chemical Properties Analysis
“2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol” is a powder at room temperature . The boiling point and other specific physical and chemical properties are not mentioned in the search results .
Scientific Research Applications
Metabolism and Analytical Detection
- The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a compound structurally related to "2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol," was studied in rats. Several metabolites were identified, including those involving deamination and reduction/oxidation pathways, suggesting complex metabolic processes for such compounds Kanamori et al., 2002.
Synthesis and Characterization
- Research into the synthesis and biological evaluation of derivatives, including a process to create compounds by reacting bromonaphthalen-ol with other agents, demonstrated the possibility of generating substances with antimicrobial activities, indicating potential applications in developing new antimicrobial agents Sherekar et al., 2021.
Environmental and Health Impacts
- Studies on environmental contaminants have identified brominated flame retardants and their metabolites, indicating concerns about their persistence and potential impacts on human health and ecosystems. This research underscores the importance of monitoring and understanding the environmental fate of such compounds Stapleton et al., 2008.
Chemical Reactions and Properties
- Investigations into the reactivity and properties of brominated compounds have led to insights into their chemical behavior, such as the study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, highlighting the versatility of these compounds in chemical synthesis Zhao et al., 2010.
Radical-Scavenging Activity
- The identification of brominated mono- and bis-phenols from marine red algae with significant radical-scavenging activity suggests potential applications in developing antioxidant compounds. This demonstrates the diverse bioactivities that brominated compounds can possess, including potential therapeutic benefits Duan et al., 2007.
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-2-ethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGQANLLBAZNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



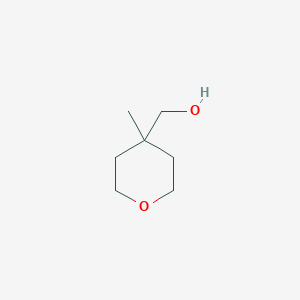
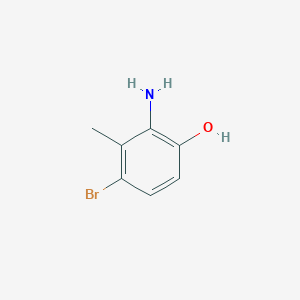
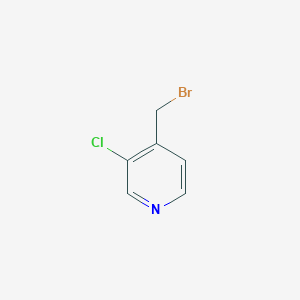
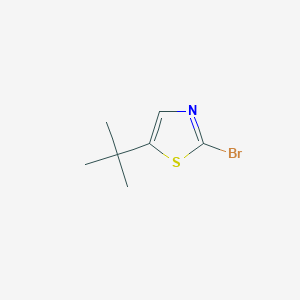
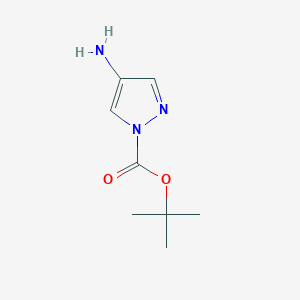
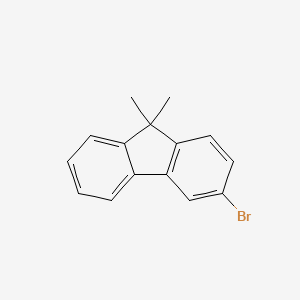
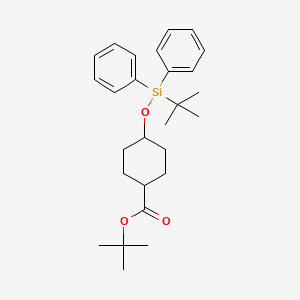
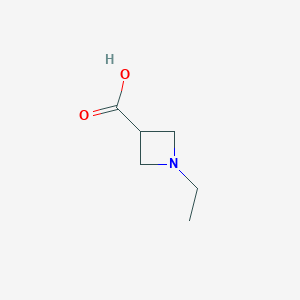
![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)
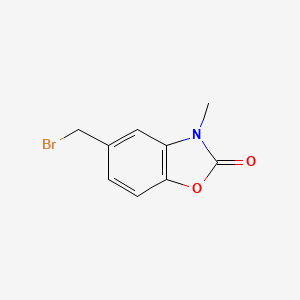
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)

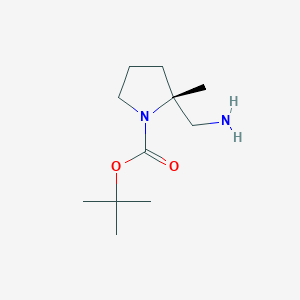
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)